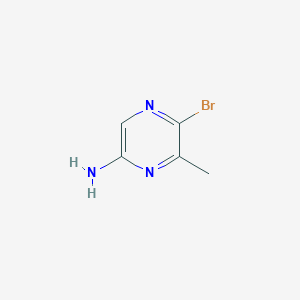

5-Bromo-6-methylpyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyrazine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpyrazin-2-amine typically involves the bromination of 6-amino-2-methylpyrazine. One common method includes the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under inert conditions, with the 6-amino-2-methylpyrazine dissolved in a mixture of dimethyl sulfoxide (DMSO) and water, and cooled in an ice bath. NBS is added in portions to achieve the desired bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki and Sonogashira coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Coupling Reactions: Palladium catalysts are often used in Suzuki and Sonogashira coupling reactions, with bases such as potassium carbonate or triethylamine.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.

Coupling Products: These reactions yield biaryl or aryl-alkyne derivatives, expanding the chemical diversity of the compound.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methylpyrazin-2-amine has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action of 5-Bromo-6-methylpyrazin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazine ring and functional groups. These interactions can modulate biological pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Bromo-5-methylpyrazin-2-amine

- 3,5-Dibromo-6-methylpyrazin-2-amine

- 5-Bromo-3-methylpyrazin-2-amine

Uniqueness

5-Bromo-6-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

5-Bromo-6-methylpyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

This compound features a pyrazine ring with a bromine atom and a methyl group at specific positions, contributing to its chemical reactivity and biological activity. The synthesis typically involves the bromination of 6-amino-2-methylpyrazine using N-bromosuccinimide (NBS) under controlled conditions. The reaction is performed in a solvent mixture of dimethyl sulfoxide (DMSO) and water, allowing for precise control over the bromination process .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Dissolve 6-amino-2-methylpyrazine in DMSO-water mixture. |

| 2 | Cool the solution and add NBS in portions. |

| 3 | Allow the reaction to proceed under inert conditions until completion. |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the pyrazine ring facilitate these interactions, potentially modulating key biological pathways involved in disease processes .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values were reported to be approximately 8.47 µM for MCF-7 cells and 9.22 µM for HeLa cells after 72 hours of treatment .

Table: Anticancer Activity Data

| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM after 72 h |

|---|---|---|

| MCF-7 | 8.47 | 15.05 |

| HeLa | 9.22 | 16.33 |

The compound's effectiveness increases with prolonged exposure, suggesting a time-dependent response in cancer cell viability .

Case Studies

- Study on Anticancer Properties : A study investigated the anticancer effects of modified pyrazine derivatives, including this compound, which showed promising inhibitory effects on tumor growth through apoptosis induction and inhibition of metastasis .

- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing significant inhibition zones in agar diffusion assays, indicating its potential use as an antibacterial agent .

Comparison with Similar Compounds

This compound is structurally related to other pyrazine derivatives but exhibits distinct biological activities due to its unique substitution pattern.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-methylpyrazin-2-amine | Different substitution pattern | Moderate antimicrobial activity |

| 3,5-Dibromo-6-methylpyrazin-2-amine | Additional bromination | Enhanced anticancer properties |

| 5-Bromo-3-methylpyrazin-2-amine | Different position of bromine | Limited biological data available |

Eigenschaften

IUPAC Name |

5-bromo-6-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMLUNRXLAUIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618016 |

Source

|

| Record name | 5-Bromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-69-0 |

Source

|

| Record name | 5-Bromo-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.